molecular formula C6HN2O5D3 B602674 2,4-Dinitrophenol-d3 CAS No. 93951-77-0

2,4-Dinitrophenol-d3

Cat. No.: B602674
CAS No.: 93951-77-0
M. Wt: 187.13
InChI Key:
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Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrophenol-d3 is the mitochondrial membrane . More specifically, it acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . It disrupts the proton gradient across the mitochondrial membrane, which is crucial for the cell’s production of most of its ATP chemical energy .

Mode of Action

This compound interacts with its target, the mitochondrial membrane, by dissipating the proton gradient across it . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . Instead of producing ATP, the energy of the proton gradient is lost as heat .

Biochemical Pathways

The primary biochemical pathway affected by this compound is oxidative phosphorylation . By uncoupling oxidative phosphorylation, this compound prevents the efficient production of ATP, leading to a rapid loss of ATP as heat . This action can significantly affect cellular metabolism and energy production .

Pharmacokinetics

Information about the pharmacokinetics of this compound in humans is limited . It is known that this compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . After administration, distribution of this compound to tissues is limited . The compound is metabolized via nitro reduction .

Result of Action

The action of this compound results in a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can cause a general disturbance of cell metabolism, resulting in a need for cells to consume excessive amounts of oxygen to synthesize the essential adenine nucleotide required for cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s action can be dangerous, leading to severe toxicities, and it has been banned for human use in many countries due to its risk of death and toxic side effects .

Biochemical Analysis

Biochemical Properties

2,4-Dinitrophenol-d3 plays a significant role in biochemical reactions. It acts as a proton carrier, transporting protons across the mitochondrial membrane . This action disrupts the normal proton gradient essential for ATP synthesis, leading to a rapid loss of ATP and an increase in metabolic rate . The compound interacts with various enzymes and proteins, including adenine nucleotide translocase (ANT) and mitochondrial uncoupling proteins (UCP1-UCP3), enhancing the protonophoric action of this compound .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by disrupting ATP production, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound causes dose-dependent mitochondrial uncoupling, leading to uncontrolled hyperthermia in case of overdose .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to carry and release protons as it freely diffuses through the mitochondrial membrane . This action uncouples oxidative phosphorylation, causing cells to catabolize more stores of carbohydrates and fats . The compound also binds to ANT1, with arginine 79 of ANT1 being crucial for the DNP-mediated increase of membrane conductance .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. In laboratory settings, it has been observed that the compound shows attenuation impact on oxidative stress depending on both dose and time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound delays disease onset and improves motor coordination and muscle contractile function in hSOD1G93A mice, a model for Amyotrophic Lateral Sclerosis, when administered at doses of 0.5 or 1.0 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of oxidative phosphorylation. It disrupts this pathway by carrying protons across the mitochondrial membrane, thereby uncoupling the process and leading to a rapid loss of ATP .

Transport and Distribution

This compound is transported across the mitochondrial membrane where it carries and releases protons

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it carries and releases protons across the mitochondrial membrane . This action disrupts the normal proton gradient, leading to a rapid loss of ATP and an increase in metabolic rate .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 2,4-dinitrophenol-d3 typically involves the nitration of phenol-d3. The process can be summarized as follows:

Industrial Production Methods:

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

2,4-Dinitrophenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitrophenol-d3 is widely used in scientific research due to its unique properties:

    Nuclear Magnetic Resonance (NMR): As an internal standard for calibrating chemical shifts.

    Mass Spectrometry: As a reference compound for accurate mass determination.

    Biochemical Studies: Investigating metabolic pathways and enzyme activities.

    Pharmacokinetics: Studying the distribution and metabolism of drugs

Comparison with Similar Compounds

Uniqueness:

2,4-Dinitrophenol-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR and mass spectrometry for precise measurements and as an internal standard .

Properties

IUPAC Name

2,3,5-trideuterio-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBJCMHMOXMLKC-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745652
Record name 2,4-Dinitro(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-77-0
Record name 2,4-Dinitro(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-77-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 183 parts of 2,4-dinitrochlorobenzene, 16 parts of 2,4-dinitrophenol and 3 parts of 2,4-dinitromethoxyethoxybenzene is saponified to 2,4-dinitrophenol in a mixture of 303 parts of 33% strength sodium hydroxide solution and 3,000 parts of water at 95° C. under an atmosphere of air. The resulting suspension i adjusted to a pH value of 3.5 by adding 185 parts of 31% strength hydrochloric acid. After 10 parts of the sodium salt of a naphthalenesulfonic acid formaldehyde condensation product (dispersing agent), 1 part of iron(III) chloride and 1 part of iodine trichloride have been added, 650 parts of 13 percent strength by weight chlorine bleach liquor (containing 150 g of active chlorine per liter) are added dropwise at 10° C. in the course of 8 hours, the pH increasing meanwhile. In the course of the addition, the pH reaches a value of 4.5. After it has reached this value, the pH is caused to remain, during the chlorination, within the range 4-4.5 by the simultaneous addition of 36 parts of 31% strength hydrochloric acid during the dropwise addition of the remainder of the chlorine bleach liquor. The pH of the suspension is then adjusted to a value of 1.0 by means of 170 parts of 31% strength hydrochloric acid, and small amounts of sodium hypochlorite still present are destroyed by means of 15 parts of 40% strength sodium bisulfite solution. The resulting product is then isolated by being filtered off at about 10° C. 200 parts of pale yellow 6-chloro-2,4-dinitrophenol (melting point: 101°-109° C.), now only containing traces (0.5%) of 2,4-dinitrophenol, are obtained.
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Synthesis routes and methods II

Procedure details

A mixture of water and 2,4-dinitrochlorobenzene is heated to boil. An aqueous sodium hydroxide solution is added dropwise thereto and the mixture is stirred under heating to boil for 1 h to form 2,4-dinitrophenol. Then sodium polysulfide is added dropwise thereto over a period of 3 to 4 h while maintaining a boiling state to promote vulcanization for 24 h under exiling water.
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